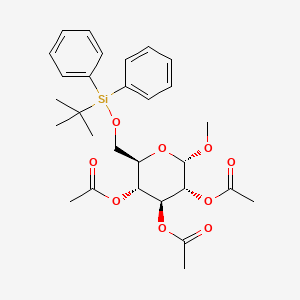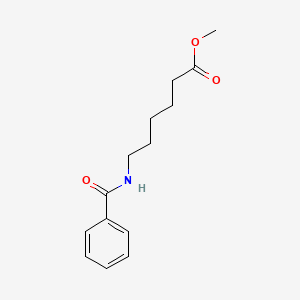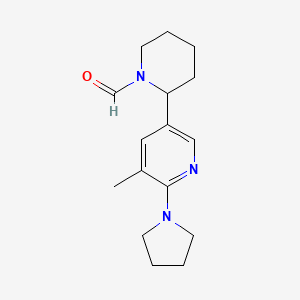
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside is a complex organic compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is a derivative of glucopyranoside, modified with acetyl and tert-butyldiphenylsilyl groups, which enhance its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups through acetylation reactions.
Silylation: The 6-OH group is selectively silylated using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the acetyl groups, reverting to the original hydroxyl groups.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride for desilylation.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces deprotected glucopyranoside.
Substitution: Produces various derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism.
Pathways: The compound can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside is unique due to its tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biomedical research.
特性
分子式 |
C29H38O9Si |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25-,26+,27-,28+/m1/s1 |
InChIキー |
YEJYGCSQLCXHSL-DFLSAPQXSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)


![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)

![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
